2-(Allyloxy)aniline
Overview
Description
2-(Allyloxy)aniline is an organic compound with the molecular formula C9H11NO. It is characterized by an aniline group substituted with an allyloxy group at the ortho position. This compound is a valuable intermediate in organic synthesis, particularly in the production of alkylated aminophenol derivatives .
Scientific Research Applications
2-(Allyloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Future Directions
Anilines are widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Therefore, there is significant interest in developing new synthetic routes toward functionalized aniline derivatives . Future research may focus on modifying aniline monomers with various characteristics to study the effect of the substituent on the respective polymer .
Mechanism of Action
Target of Action
Anilines and aminophenols, which are nitrogen-containing molecules, are known to be versatile building blocks that play a key role in diverse syntheses, especially in medicinal chemistry .
Mode of Action
It is known that anilines can facilitate the amination of benzamide derivatives. This suggests that 2-(Allyloxy)aniline might interact with its targets through a similar mechanism.
Biochemical Pathways
Anilines are known to be involved in various biochemical processes, including the synthesis of pharmaceuticals and other biologically pertinent substances .
Result of Action
Anilines are known to be valuable for the advancement of pharmaceuticals and other biologically pertinent substances .
Biochemical Analysis
Cellular Effects
Anilines and their derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Anilines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that anilines can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)aniline typically involves the reaction of 2-aminophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows: [ \text{2-Aminophenol} + \text{Allyl Bromide} \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(Allyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as bromination or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of 2-(allyloxy)benzaldehyde or 2-(allyloxy)benzoic acid.
Reduction: Formation of this compound from 2-(allyloxy)nitrobenzene.
Substitution: Formation of 2-bromo-6-(allyloxy)aniline.
Comparison with Similar Compounds
2-(Methoxy)aniline: Similar structure but with a methoxy group instead of an allyloxy group.
2-(Ethoxy)aniline: Similar structure but with an ethoxy group instead of an allyloxy group.
2-(Propoxy)aniline: Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness: 2-(Allyloxy)aniline is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to its methoxy, ethoxy, and propoxy analogs. The allyloxy group can undergo additional reactions, such as polymerization or cross-linking, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-prop-2-enoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZRVYLJWAJQRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424570 | |
Record name | 2-(ALLYLOXY)ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27096-64-6 | |
Record name | 2-(ALLYLOXY)ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Allyloxy)aniline participate in the synthesis of 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins?
A1: Research indicates that this compound can be used to synthesize 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins through a multi-step radical process. [] This reaction proceeds in the presence of DABCO-bis(sulfur dioxide) and aryl propiolates. Initially, a 2-(allyloxy)aryl radical is generated in situ. This radical undergoes intramolecular addition with the double bond, forming an alkyl radical intermediate. Subsequent insertion of sulfur dioxide produces an alkylsulfonyl radical, which then reacts with aryl propiolates. This final step involves radical cyclization and rearrangement, ultimately yielding the desired sulfonyl-bridged dihydrobenzofuran and coumarin derivatives.
Q2: What is the role of sulfur dioxide in reactions involving this compound?
A2: Sulfur dioxide plays a crucial role as a reactant in these reactions. [, ] Specifically, it acts as a source of sulfur dioxide for insertion into the alkyl radical intermediate formed during the reaction. This insertion step is essential for forming the sulfonyl group present in the final products, such as 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides and 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.